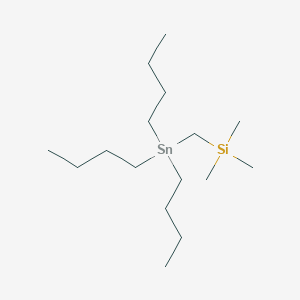

Tributyl(trimethylsilylmethyl)tin

Description

BenchChem offers high-quality Tributyl(trimethylsilylmethyl)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(trimethylsilylmethyl)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(tributylstannylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUELHTFOPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504796 | |

| Record name | Trimethyl[(tributylstannyl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77425-85-5 | |

| Record name | Trimethyl[(tributylstannyl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of tributyl(trimethylsilylmethyl)tin

An In-Depth Technical Guide to the Synthesis of Tributyl(trimethylsilylmethyl)tin

This guide provides a comprehensive, technically detailed exploration of the , a valuable organostannane reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a robust, reproducible protocol grounded in established scientific literature.

Strategic Overview: The Grignard Pathway

Tributyl(trimethylsilylmethyl)tin serves as a key synthetic intermediate, notably as a stable precursor for the generation of trimethylsilylmethyllithium via transmetalation.[1][2] Its synthesis is most reliably achieved through a two-stage process centered on classic organometallic principles:

-

Formation of a Grignard Reagent: The synthesis begins with the preparation of (trimethylsilyl)methylmagnesium chloride, a specialized Grignard reagent, from its corresponding chloride.

-

Nucleophilic Substitution: This highly reactive organomagnesium compound is then coupled with an electrophilic tin species, tributyltin chloride, to form the target C-Sn bond.

This approach is favored over methods such as the reaction of organolithium species with chlorosilanes, which can be capricious and prone to side reactions.[1] The Grignard pathway offers a more controlled and higher-yielding route, making it the focus of this guide.

Caption: Core chemical transformations in the synthesis pathway.

Expertise & Experience Insights:

-

Grignard Reagent Formation: The reaction of (chloromethyl)trimethylsilane with magnesium is an oxidative addition. The magnesium metal inserts into the carbon-chlorine bond, inverting the polarity (umpolung) of the adjacent carbon atom from electrophilic to strongly nucleophilic. [3] * Why Anhydrous Conditions? Grignard reagents are potent bases and will readily react with any protic solvent (like water or alcohols), which would quench the reagent and halt the desired reaction. [4]Flame-drying the glassware and using anhydrous solvents is non-negotiable.

-

Why Iodine? A crystal of iodine is often used as an initiator. It reacts with the magnesium to form magnesium iodide, which chemically etches the passivating oxide layer on the surface of the magnesium turnings, exposing fresh metal to initiate the reaction. [5]

-

-

Coupling Reaction: The carbon atom of the (trimethylsilyl)methyl group in the Grignard reagent acts as a nucleophile, attacking the electron-deficient (electrophilic) tin atom in tributyltin chloride. [6]The chloride ion is displaced as part of a magnesium salt, forming the stable carbon-tin bond.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Successful completion of Stage 1 is a prerequisite for initiating Stage 2, and visual cues throughout the process confirm reaction progress.

Trustworthiness through Precaution: Organotin compounds exhibit significant toxicity. [7][8]All manipulations must be conducted within a certified chemical fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory.

Reagents and Equipment

| Compound | Formula | M.W. ( g/mol ) | Key Properties | Source/CAS |

| (Chloromethyl)trimethylsilane | C₄H₁₁ClSi | 122.67 | Moisture sensitive liquid | CAS: 2344-80-1 |

| Magnesium Turnings | Mg | 24.31 | Reactive metal | CAS: 7439-95-4 |

| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | Toxic, moisture sensitive liquid | CAS: 1461-22-9 |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Flammable, hygroscopic solvent | - |

| Iodine | I₂ | 253.81 | Solid initiator | - |

| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | Aqueous quenching agent | - |

| Product | Tributyl(trimethylsilylmethyl)tin | C₁₆H₃₈SiSn | 377.27 | Boiling Point: 146°C / 2.5 mmHg [9] |

Required Equipment:

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser and addition funnel

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert atmosphere setup

-

Apparatus for vacuum distillation

Stage 1: Synthesis of (Trimethylsilyl)methylmagnesium chloride

This procedure is adapted from established methods for preparing this Grignard reagent. [10]

-

Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a positive pressure of nitrogen.

-

Charging the Flask: Add 5.2 g (0.22 g-atom) of magnesium turnings to the flask. Introduce 150 mL of anhydrous diethyl ether and a few small crystals of iodine.

-

Initiation: In the addition funnel, place 25.8 g (0.21 mol) of (chloromethyl)trimethylsilane. Add a small portion (approx. 2-3 mL) to the stirring magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle bubbling/refluxing of the ether. If the reaction does not start, gently warm the flask.

-

Addition: Once the reaction has initiated, add the remaining (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux. This typically takes about 30 minutes.

-

Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grayish solution is the Grignard reagent, which should be used directly in the next stage.

Stage 2: Coupling with Tributyltin Chloride and Work-up

-

Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Addition of Tin Chloride: Slowly add 65.1 g (0.20 mol) of tributyltin chloride to the Grignard solution via the addition funnel. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. To ensure completion, the mixture can be gently refluxed for 1-2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add 200 mL of saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent. [10]This step is crucial as adding water directly can be violently exothermic. The ammonium chloride buffers the solution and helps to break up the magnesium salt emulsion.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with three 100 mL portions of diethyl ether.

-

Washing: Combine all organic layers and wash them sequentially with two 100 mL portions of 10% sodium hydroxide solution and two 100 mL portions of brine (saturated NaCl solution). [10]7. Drying: Dry the organic solution over anhydrous magnesium sulfate, then filter to remove the drying agent.

Purification and Characterization

-

Solvent Removal: Remove the diethyl ether from the filtered solution using a rotary evaporator.

-

Vacuum Distillation: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 146°C under 2.5 mmHg pressure. [9]This step is critical to separate the high-boiling product from non-volatile impurities and any unreacted starting materials.

-

Characterization: The final product should be a colorless oil. Its identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Authoritative Grounding & Comprehensive References

The protocols and mechanistic explanations provided herein are grounded in peer-reviewed chemical literature and established synthetic procedures, ensuring a high degree of scientific integrity and reliability.

References

-

Organic Syntheses Procedure, (E,E)-Silane, trimethyl(4-phenyl-1,3-butadienyl)-. Available at: [Link]

-

Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. Available at: [Link]

-

ResearchGate. ((Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation). Available at: [Link]

-

ResearchGate. (Trimethylsilylmethylmagnesium Chloride). Available at: [Link]

-

American Elements. ((Trimethylsilyl)methylmagnesium Chloride Solution). Available at: [Link]

-

Organic Syntheses Procedure, tributyl(3-methyl-2-butenyl)tin. Available at: [Link]

- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.

-

Gelest, Inc. (Introduction to Organotin Chemistry). Available at: [Link]

-

American Elements. (Tributyl(trimethylsilylethynyl)tin). Available at: [Link]

-

Chou, C. C., et al. (2007). Mechanism of Immunotoxicological Effects of Tributyltin Chloride on Murine Thymocytes. Toxicological Sciences, 97(2), 386-396. Available at: [Link]

-

RJPBCS. (Chemistry and Applications of Organotin(IV) Complexes). Available at: [Link]

-

PubChem. (Tributyl(3-methyl-2-butenyl)tin). Available at: [Link]

-

ResearchGate. (Applications of organotin compounds). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Trimethylsilylmethylmagnesium Chloride | 13170-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRI-N-BUTYL(TRIMETHYLSILYLMETHYL)TIN | 77425-85-5 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tributyl(trimethylsilylmethyl)tin (CAS No. 77425-85-5)

Introduction: A Versatile Reagent in Modern Organic Synthesis

Tributyl(trimethylsilylmethyl)tin, with the CAS number 77425-85-5, is a tetraorganostannane that has carved a significant niche in synthetic organic chemistry.[][2] While not always a direct participant in headline reactions, its primary role is as a stable, convenient, and efficient precursor to the highly reactive (trimethylsilyl)methyllithium.[3][4] This transmetalation capability allows for the in situ generation of a potent nucleophile, bypassing the often cumbersome preparation and handling of the standalone organolithium reagent.

This guide provides a comprehensive overview of tributyl(trimethylsilylmethyl)tin, detailing its synthesis, physicochemical properties, core reactivity, and critical safety protocols. For researchers in drug development and complex molecule synthesis, understanding the utility of this reagent opens avenues for streamlined synthetic routes, particularly in the construction of carbon-carbon bonds.

Physicochemical & Spectroscopic Profile

Accurate identification and characterization are paramount for the effective use of any chemical reagent. The key properties of tributyl(trimethylsilylmethyl)tin are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 77425-85-5 | |

| Molecular Formula | C₁₆H₃₈SiSn | [] |

| Molecular Weight | 377.27 g/mol | [][5] |

| IUPAC Name | trimethyl(tributylstannylmethyl)silane | [] |

| Synonyms | (Trimethylsilylmethyl)tri-n-butyltin | [][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 146 °C @ 2.5 mmHg | [6][7][8] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [6] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not universally published in high detail, characterization relies on standard NMR techniques. For organotin compounds, ¹¹⁹Sn NMR is particularly diagnostic.

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ) Range | Key Features & Couplings | Reference(s) |

| ¹H NMR | 0.0 - 0.2 ppm (s, 9H, -Si(CH₃)₃)-0.2 - 0.0 ppm (s, 2H, -Sn-CH₂-Si-)0.8 - 1.6 ppm (m, 27H, -Sn(CH₂CH₂CH₂CH₃)₃) | The protons on the methylene bridge adjacent to both tin and silicon are typically shifted upfield. The three butyl groups show complex overlapping multiplets. | [9] (for Bu₃SnCl) |

| ¹³C NMR | The carbon of the methylene bridge is significantly shielded. One-bond ¹¹⁹Sn-¹³C coupling constants can be large and informative. | [10] | |

| ¹¹⁹Sn NMR | -10 to +20 ppm | The chemical shift for tetraalkylstannanes (R₄Sn) is typically found in this upfield region relative to the standard, SnMe₄. The exact shift is sensitive to substitution. | [10][11] |

Synthesis of Tributyl(trimethylsilylmethyl)tin

The most practical synthesis of tributyl(trimethylsilylmethyl)tin involves the coupling of an electrophilic tributyltin source with a nucleophilic trimethylsilylmethyl species. The Grignard-based approach is a common and effective method.

Mechanism and Rationale

The synthesis hinges on the formation of a (trimethylsilyl)methyl Grignard reagent, which subsequently acts as a potent carbon nucleophile. This reagent displaces a halide from tributyltin chloride to form the stable C-Sn bond. The use of an ethereal solvent like THF is critical to solvate and stabilize the Grignard reagent. An inert atmosphere (e.g., argon or nitrogen) is mandatory to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.

Caption: Synthetic workflow for Tributyl(trimethylsilylmethyl)tin.

Experimental Protocol: Synthesis via Grignard Reagent

Objective: To synthesize tributyl(trimethylsilylmethyl)tin from chloromethyltrimethylsilane and tributyltin chloride.

Materials:

-

Magnesium turnings

-

Iodine (one small crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Chloromethyltrimethylsilane, (CH₃)₃SiCH₂Cl

-

Tributyltin chloride, (C₄H₉)₃SnCl[12]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Grignard Initiation: To the flask, add magnesium turnings (1.1 equivalents). Place a single crystal of iodine in the flask and gently warm with a heat gun under a flow of inert gas until the violet iodine vapor is visible. This helps to activate the magnesium surface. Allow the flask to cool.

-

Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of chloromethyltrimethylsilane (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining chloromethyltrimethylsilane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 12 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)tin.[7]

Key Applications & Reaction Mechanisms

The primary value of tributyl(trimethylsilylmethyl)tin lies in its ability to serve as a masked form of (trimethylsilyl)methyllithium.

A. In Situ Generation of (Trimethylsilyl)methyllithium

Transmetalation with an alkyllithium reagent, typically n-butyllithium (n-BuLi), is a rapid and efficient method to generate the desired lithium reagent in situ.[3][4]

Mechanism: The reaction proceeds via a tin-lithium exchange. The more electropositive lithium atom readily replaces the tin, driven by the formation of the more stable tetrabutyltin byproduct and the highly reactive (trimethylsilyl)methyllithium. The reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the newly formed organolithium species.

Caption: Transmetalation to generate (trimethylsilyl)methyllithium.

Experimental Protocol: In Situ Generation and Use (e.g., Peterson Olefination)

Objective: To perform a methylenation of a ketone using in situ generated (trimethylsilyl)methyllithium.

Materials:

-

Tributyl(trimethylsilylmethyl)tin

-

n-Butyllithium (solution in hexanes)

-

Anhydrous THF

-

Ketone (e.g., cyclohexanone)

Procedure:

-

Setup: In a flame-dried, inert-atmosphere flask, dissolve tributyl(trimethylsilylmethyl)tin (1.1 equivalents) in anhydrous THF.

-

Transmetalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes. The (trimethylsilyl)methyllithium reagent is now formed in situ.[13]

-

Carbonyl Addition: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the cold lithium reagent solution. Stir at -78 °C for 1 hour.

-

Olefination: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The warming promotes the elimination step of the Peterson olefination to form the alkene.

-

Work-up & Purification: Quench the reaction with water and perform a standard aqueous work-up and extraction as described previously. The major challenge now is the removal of the tetrabutyltin byproduct (see Section 5).

B. Role in Stille Cross-Coupling Chemistry

While tributyl(trimethylsilylmethyl)tin is not a typical coupling partner in Stille reactions, its parent class of organostannanes is central to this methodology.[14][15][16] The Stille reaction creates C-C bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The toxicity and purification challenges associated with tin byproducts are a shared concern.[17][18] Therefore, the purification protocols relevant to Stille chemistry are directly applicable to reactions employing tributyl(trimethylsilylmethyl)tin.

Safety, Handling, and Byproduct Removal

Critical Safety Precautions

Organotin compounds are highly toxic and require careful handling.[19][20]

-

Health Hazards: Tributyl(trimethylsilyl)tin is classified as toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation and is very toxic to aquatic life with long-lasting effects.[21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[22]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[23] Avoid inhalation of vapors and any contact with skin or eyes.

-

Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[24] Collect the contaminated material in a sealed container for hazardous waste disposal. Do not allow the material to enter waterways.

Protocol: Removal of Organotin Byproducts via Fluoride Wash

A highly effective method for removing non-polar tin byproducts (e.g., tetrabutyltin, tributyltin chloride) from a reaction mixture is to precipitate them as insoluble tin fluorides.[17]

Procedure:

-

Reaction Work-up: After the reaction is complete and quenched, concentrate the crude organic extract under reduced pressure.

-

Redissolve: Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Fluoride Wash: Transfer the solution to a separatory funnel and wash it with a 1 M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for several minutes.

-

Precipitation: A white precipitate of tributyltin fluoride (Bu₃SnF) and other tin fluorides will form.

-

Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin fluoride precipitate.

-

Separation & Drying: Return the filtrate to the separatory funnel, separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Final Concentration: Filter and concentrate the organic layer to yield the tin-free product. Further purification by column chromatography may be necessary.

Caption: Workflow for removing organotin byproducts using KF.

Conclusion

Tributyl(trimethylsilylmethyl)tin is a valuable and highly practical reagent for advanced organic synthesis. Its primary strength lies in its capacity as a stable, easily handled precursor for the in situ generation of (trimethylsilyl)methyllithium, a key nucleophile for methylenation and related transformations. While the inherent toxicity of organostannanes necessitates stringent safety protocols and dedicated purification strategies, the synthetic advantages offered by this reagent are substantial. For chemists engaged in the construction of complex molecular architectures, a thorough understanding of its properties, applications, and handling requirements is essential for leveraging its full synthetic potential.

References

-

Wikipedia. (n.d.). (Trimethylsilyl)methyllithium. Retrieved from [Link]

-

Gonzalez, R. M., Hsu, H.-H., & Thomas, A. A. (n.d.). Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Organic Syntheses. Retrieved from [Link]

-

Blagg, R. J., et al. (2021). A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. Dalton Transactions, 50(45), 16489-16496. DOI: 10.1039/D1DT03532K. Retrieved from [Link]

- Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation.

-

Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. Retrieved from [Link]

-

ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Hypervalent Iodine Mediated Direct One Pot Transformation of Aldehydes to Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

-

ResearchGate. (n.d.). Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B).... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributyl(3-methyl-2-butenyl)tin. PubChem Compound Database. Retrieved from [Link]

-

American Elements. (n.d.). Tributyl(trimethylsilylethynyl)tin. Retrieved from [Link]

- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173-4176.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]

- McLellan, R., et al. (2023). Strategies for the synthesis and isolation of monomeric alkali metal alkyl complexes. Dalton Transactions, 52(24), 8097-8111.

- Google Patents. (n.d.). CN104610343A - One-pot synthesis method of iodomethyl tributyltin.

-

NMR Service. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributyltin Chloride. PubChem Compound Database. Retrieved from [Link]

- Mishra, D., et al. (2008). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Toxicology, 247(2-3), 86-94.

-

ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane.... Retrieved from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 97% , 77425-85-5 - CookeChem [cookechem.com]

- 6. TRI-N-BUTYL(TRIMETHYLSILYLMETHYL)TIN | 77425-85-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. Tributyltin chloride(1461-22-9) 1H NMR [m.chemicalbook.com]

- 10. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 12. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.msu.edu [chemistry.msu.edu]

- 19. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tributyl(trimethylsilylethynyl)tin | 81353-38-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Physical Properties and Handling of Tributyl(trimethylsilylmethyl)tin

Foreword: Understanding a Key Reagent in Modern Synthesis

Tributyl(trimethylsilylmethyl)tin, a tetraorganostannane, is a compound of significant interest to researchers in organic synthesis and drug development. Its primary utility lies not in its direct application, but in its role as a stable, convenient, and efficient precursor to trimethylsilylmethyllithium—a highly reactive and versatile nucleophile.[1][2] The lipophilic nature of the tributyltin group renders the compound soluble in common organic solvents, facilitating its use in a variety of reaction media. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for the practicing scientist.

Compound Identification and Core Properties

Proper identification is critical for ensuring experimental accuracy and safety. The defining feature of this molecule is the methylene (-CH₂-) bridge between the tin and silicon atoms, which distinguishes it from its direct Sn-Si bonded analog, tributyl(trimethylsilyl)stannane.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Central Atoms Sn [label="Sn", pos="0,0!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6]; C_bridge [label="CH₂", pos="1.5,0!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; Si [label="Si", pos="3,0!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6];

// Tributyl groups on Sn Bu1 [label="CH₂(CH₂)₂CH₃", pos="-1.2,1.2!"]; Bu2 [label="CH₂(CH₂)₂CH₃", pos="-1.2,-1.2!"]; Bu3 [label="CH₂(CH₂)₂CH₃", pos="-1.5,0!"];

// Trimethyl groups on Si Me1 [label="CH₃", pos="4.2,1!"]; Me2 [label="CH₃", pos="4.2,-1!"]; Me3 [label="CH₃", pos="4.5,0!"];

// Bonds Sn -- Bu1; Sn -- Bu2; Sn -- Bu3 [len=1.5]; Sn -- C_bridge [len=1.5]; C_bridge -- Si [len=1.5]; Si -- Me1; Si -- Me2; Si -- Me3 [len=1.5]; } ddot Figure 1: Structure of Tributyl(trimethylsilylmethyl)tin.

A summary of the fundamental physical and chemical properties of tributyl(trimethylsilylmethyl)tin is presented in Table 1. These properties are essential for planning experiments, particularly distillations, solvent selection, and stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 77425-85-5 | [2] |

| Molecular Formula | C₁₆H₃₈SiSn | [2] |

| Molecular Weight | 377.27 g/mol | [2][3] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 146 °C at 2.5 mmHg (3.3 mbar) | [2] |

| Solubility | Miscible with nonprotic organic solvents (e.g., THF, ether, hexanes). Insoluble in water. | [1][4] |

| Density | Data not available in cited literature. Expected to be ~1.0-1.1 g/mL based on similar organotin compounds. | N/A |

| Refractive Index (n₂₀/D) | Data not available in cited literature. Expected to be ~1.48-1.49 based on similar compounds. | N/A |

Spectroscopic Characterization: A Predictive Analysis

Full characterization is paramount for verifying the identity and purity of a synthesized reagent. While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key NMR signatures, grounded in the established principles of organometallic spectroscopy.[3][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments.

-

δ ~0.0 ppm (s, 9H): A sharp singlet integrating to nine protons, corresponding to the chemically equivalent methyl groups on the silicon atom (-Si(CH₃)₃).

-

δ ~-0.2 to 0.0 ppm (s, 2H): A singlet integrating to two protons for the bridging methylene group (-Sn-CH₂-Si-). This upfield shift is characteristic of protons on a carbon atom situated between two less electronegative elements like tin and silicon.

-

δ ~0.8-1.6 ppm (m, 27H): A series of overlapping multiplets corresponding to the 27 protons of the three n-butyl groups attached to the tin atom. This complex region would resolve into a triplet for the terminal methyl groups (~0.9 ppm) and multiplets for the three methylene groups.

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon framework.

-

δ ~1.0 ppm: A signal for the trimethylsilyl carbons (-Si(CH₃)₃).

-

δ ~-5.0 to -10.0 ppm: A highly shielded signal for the bridging methylene carbon (-Sn-CH₂-Si-), reflecting its unique electronic environment.

-

δ ~10-30 ppm: A set of four distinct signals corresponding to the carbons of the n-butyl groups: Cα (~10 ppm), Cβ (~29 ppm), Cγ (~27 ppm), and Cδ (~14 ppm).

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful, though less common, technique for characterizing organotin compounds.[3][5] Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly observed.[5] For a tetraalkyltin compound like tributyl(trimethylsilylmethyl)tin, the chemical shift is expected to appear in the upfield region of the ¹¹⁹Sn chemical shift range. The signal should be a singlet in a proton-decoupled spectrum, providing a clear indication of the single tin environment and confirming the absence of tin-containing impurities.

Synthesis Protocol: A Self-Validating Workflow

The preparation of tributyl(trimethylsilylmethyl)tin is reliably achieved via a Barbier-type Grignard reaction.[4] This protocol is designed to be self-validating; successful initiation and completion of the reaction can be visually monitored.

Detailed Methodology

This protocol is adapted from a general procedure for similar organostannanes and must be performed by trained personnel in a well-ventilated fume hood.[4]

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Establish an inert nitrogen atmosphere.

-

Reagent Charging: Charge the flask with magnesium turnings (1.25 eq), tributyltin chloride (1.0 eq), and anhydrous tetrahydrofuran (THF).

-

Initiation: Cool the flask in an ice-salt bath until the internal temperature is below 15°C. The causality here is crucial: the formation of the Grignard reagent is exothermic, and precooling prevents an uncontrolled reaction rate and potential side reactions.

-

Addition: Add a solution of chloromethyltrimethylsilane (1.2 eq) in anhydrous THF dropwise via the addition funnel over 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 20°C. A successful reaction is often indicated by the disappearance of the magnesium turnings.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30-45 minutes to ensure full conversion.

-

Quenching and Extraction: Carefully pour the reaction mixture into ice water to quench any unreacted Grignard reagent. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting colorless oil is often sufficiently pure for subsequent use.[4] For applications requiring high purity, the product can be purified by vacuum distillation.

Key Synthetic Application: Transmetalation

The primary value of tributyl(trimethylsilylmethyl)tin is its function as a stable shelf-reagent that can be converted in situ to the highly reactive nucleophile, trimethylsilylmethyllithium. This transmetalation is typically achieved by treating the organostannane with n-butyllithium at low temperature.[1]

This process is driven by the formation of the thermodynamically stable tetrabutyltin (Bu₄Sn) and the desired organolithium reagent, which can then be used directly in subsequent reactions, such as the Peterson olefination.[1]

Safety, Handling, and Storage

CAUTION: Organotin compounds are toxic and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Toxicity: Tributyltin compounds are known to be toxic. The primary routes of exposure are ingestion, inhalation, and skin contact. The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[2]

-

Handling: Use an inert atmosphere (nitrogen or argon) for transfers, as the compound may be air-sensitive. Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dark, and well-ventilated area.

-

Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations. Do not discharge into drains.

References

-

Seitz, D. E.; Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. [Link]

-

Tributyl(3-methyl-2-butenyl)tin | C17H36Sn | CID 2734722 . PubChem, National Center for Biotechnology Information. [Link]

-

(Sn) Tin NMR . University of Ottawa. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

A Research Review of Interventions to Increase the Persistence and Resilience of Coral Reefs . National Academies of Sciences, Engineering, and Medicine. (2019). Washington, DC: The National Academies Press. [Link]

-

Lappert, M. F., et al. (2012). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 41(43), 13365-13374. [Link]

- Preparation method of trimethyltin chloride.

-

Naruta, Y.; Nishigaichi, Y.; Maruyama, K. (1998). TRIBUTYL(3-METHYL-2-BUTENYL)TIN. Organic Syntheses, 75, 144. [Link]

-

References . National Academies of Sciences, Engineering, and Medicine. (2019). A Research Review of Interventions to Increase the Persistence and Resilience of Coral Reefs. Washington, DC: The National Academies Press. [Link]

-

Chemical shifts . University of Regensburg. [Link]

-

Wrackmeyer, B. (1999). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane... ResearchGate. [Link]

-

Tributyl(trimethylsilylethynyl)tin . American Elements. [Link]

-

Kende, A. S.; Fludzinski, P.; Toder, B. H. (1982). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL 1-OXO-8(E)-PENTADECENE-10-YNOATE. Organic Syntheses, 60, 88. [Link]

-

NMR Periodic Table: Tin NMR . IMSERC, Northwestern University. [Link]

-

Tributyl tin concentrations in biological material... . ResearchGate. [Link]

-

13C NMR Chemical Shift . Oregon State University. [Link]

-

Mass Transfer in Chemical Engineering Processes . Scribd. [Link]

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemotaxis: types, clinical significance, and mathematical models . Nova Science Publishers. [Link]

-

119Sn-NMR Parameters . Semantic Scholar. [Link]

-

Trimethyl tert.-butyl tin | C7H18Sn | CID 10998581 . PubChem, National Center for Biotechnology Information. [Link]

- A method of synthesizing loose Mono-n-butyltin.

-

Introduction to NMR and Its Application in Metabolite Structure Determination . Powers Group, University of Nebraska-Lincoln. [Link]

-

RefractiveIndex.INFO - Refractive index database . [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . UT Southwestern Medical Center. [Link]

-

Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

tributyl(trimethylsilylmethyl)tin molecular weight and formula

An In-Depth Technical Guide to Tributyl(trimethylsilylmethyl)tin: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of tributyl(trimethylsilylmethyl)tin, a key organometallic reagent in contemporary organic synthesis. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, and explore its primary application as a stable and convenient precursor to trimethylsilylmethyllithium for Peterson olefination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile organostannane. The guide emphasizes the underlying chemical principles and provides detailed, actionable protocols to ensure reproducible and efficient implementation in a laboratory setting.

Introduction: The Strategic Role of Organostannanes

Organotin compounds, or organostannanes, have become indispensable tools in organic synthesis due to the unique nature of the carbon-tin (C-Sn) bond.[1] This bond exhibits a useful balance of stability and reactivity; it is covalent and relatively non-polar, rendering it stable to a wide range of reaction conditions, yet it is susceptible to cleavage by various electrophiles and can undergo transmetalation.[1][2]

Within this class, tributyl(trimethylsilylmethyl)tin, [(CH₃)₃SiCH₂]Sn(C₄H₉)₃, holds a position of strategic importance. Its primary value lies not in the direct reactivity of its C-Sn bond in coupling reactions, but in its function as a shelf-stable, easily handled precursor to the highly reactive and less stable trimethylsilylmethyllithium reagent.[3][4] This transmetalation strategy circumvents challenges associated with the direct preparation and storage of the corresponding organolithium compound, providing a reliable and high-yielding entry into α-silyl carbanion chemistry.

Physicochemical Properties and Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use. The key data for tributyl(trimethylsilylmethyl)tin are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₈SiSn | [5][6] |

| Molecular Weight | 377.27 g/mol | [5] |

| CAS Number | 77425-85-5 | [5][6] |

| Appearance | Colorless Liquid | General knowledge |

| Boiling Point | 146 °C | [6] |

| SMILES | CCCC(CCCC)C(C)C | [6] |

| MDL Number | MFCD00015689 | [6] |

Synthesis of Tributyl(trimethylsilylmethyl)tin

The synthesis of tributyl(trimethylsilylmethyl)tin is most reliably achieved through the coupling of an electrophilic tin species with a nucleophilic trimethylsilylmethyl source. The preferred industrial and laboratory-scale method involves the reaction of tributyltin chloride with a pre-formed Grignard reagent, (trimethylsilylmethyl)magnesium chloride.

The causality behind this choice is rooted in efficiency and selectivity. Tributyltin chloride is a commercially available and relatively inexpensive starting material.[7] The Grignard reagent is readily prepared from (chloromethyl)trimethylsilane and magnesium turnings. This pathway provides a clean and high-yielding conversion to the desired tetraorganotin product.

Caption: Synthesis of Tributyl(trimethylsilylmethyl)tin via Grignard Reaction.

Experimental Protocol: Synthesis

Objective: To synthesize tributyl(trimethylsilylmethyl)tin from tributyltin chloride and (trimethylsilylmethyl)magnesium chloride.

Materials:

-

(Chloromethyl)trimethylsilane

-

Magnesium turnings

-

Tributyltin chloride[7]

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine.

-

In the dropping funnel, place a solution of (chloromethyl)trimethylsilane (1.0 eq) in anhydrous THF. Add a small portion to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux).

-

Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Add a solution of tributyltin chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

-

Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)tin as a colorless liquid.

Core Application: In-Situ Generation of Trimethylsilylmethyllithium

The primary utility of tributyl(trimethylsilylmethyl)tin is its role as a stable progenitor for trimethylsilylmethyllithium, a key reagent for the Peterson olefination.[3][4] This transformation is achieved through a tin-lithium transmetalation reaction upon treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi).

Causality: The transmetalation is driven by the formation of the more stable tetra-n-butyltin and the desired, more reactive trimethylsilylmethyllithium. This in-situ generation is highly advantageous because it provides a fresh, quantitative source of the active reagent precisely when it is needed, avoiding the decomposition and titration issues associated with storing the organolithium species directly.

Caption: Two-step, one-pot application pathway for Peterson Olefination.

Experimental Protocol: Peterson Olefination

Objective: To synthesize an alkene from a model ketone (e.g., cyclohexanone) using in-situ generated trimethylsilylmethyllithium.

Materials:

-

Tributyl(trimethylsilylmethyl)tin

-

n-Butyllithium (solution in hexanes)

-

Cyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: To a flame-dried, nitrogen-purged flask, add a solution of tributyl(trimethylsilylmethyl)tin (1.1 eq) in anhydrous THF.

-

Transmetalation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. A color change may be observed, indicating the formation of the lithium reagent.

-

Olefination: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the cold solution of the in-situ generated lithium reagent.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene (methylenecyclohexane).

Safety and Handling

Trustworthiness through Safety: A self-validating protocol must include rigorous safety considerations. All organotin compounds should be treated as highly toxic. The tributyltin moiety, in particular, is associated with significant health and environmental hazards.[8][9]

-

Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[8][9] They are also very toxic to aquatic life with long-lasting effects.[8]

-

Handling: Always handle tributyl(trimethylsilylmethyl)tin in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), safety goggles, and a lab coat.

-

Waste Disposal: All waste containing organotin compounds must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to drains.

Conclusion

Tributyl(trimethylsilylmethyl)tin serves as a premier example of a reagent whose value is defined by its ability to reliably generate a more reactive species. Its stability, ease of handling, and straightforward synthesis make it a superior alternative to the direct use of trimethylsilylmethyllithium. By mastering the protocols for its synthesis and application in Peterson olefination, researchers gain a powerful tool for the construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of complex molecules for research, pharmaceuticals, and materials science.

References

- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.

-

Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(9), 673-679. Retrieved from [Link]

-

Taylor & Francis Online. (2006). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. scbt.com [scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 8. Tributyl(3-methyl-2-butenyl)tin | C17H36Sn | CID 2734722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organotin chemistry - Wikipedia [en.wikipedia.org]

Stability and Storage of Tributyl(trimethylsilylmethyl)tin: A Comprehensive Technical Guide

Abstract

Tributyl(trimethylsilylmethyl)tin, a key reagent in organic synthesis, demands careful handling and storage to maintain its chemical integrity and ensure experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this organometallic compound. We will delve into its intrinsic chemical stability, explore potential degradation pathways, and offer detailed, field-proven protocols for its proper storage and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work.

Introduction: The Synthetic Utility and Inherent Sensitivities of Tributyl(trimethylsilylmethyl)tin

Tributyl(trimethylsilylmethyl)tin, with the chemical formula (n-Bu)₃SnCH₂Si(CH₃)₃, is a valuable organostannane reagent. Its unique structure, combining a tributyltin moiety with a trimethylsilylmethyl group, makes it a versatile building block in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. The trimethylsilylmethyl group can be transferred to various organic electrophiles, providing a pathway to silicon-containing organic molecules.

However, like many organotin compounds, tributyl(trimethylsilylmethyl)tin possesses inherent instabilities that must be managed to ensure its efficacy and the safety of the user. The reactivity of the tin-carbon bond makes it susceptible to cleavage by various agents, leading to decomposition and the formation of impurities that can compromise downstream reactions. Understanding these sensitivities is paramount for any researcher employing this reagent.

Chemical Stability and Decomposition Pathways

The stability of tributyl(trimethylsilylmethyl)tin is primarily dictated by the lability of the tin-carbon bonds. The product is chemically stable under standard ambient conditions (room temperature) when properly stored.[1] However, exposure to atmospheric moisture, oxygen, light, and elevated temperatures can initiate degradation.

Hydrolysis

The most significant pathway for the decomposition of tributyl(trimethylsilylmethyl)tin is hydrolysis. Organotin compounds, particularly those with alkyl groups, are susceptible to reaction with water.[1][2][3][4] This reaction leads to the cleavage of the tin-carbon bond, forming tributyltin hydroxide or its corresponding oxide (bis(tributyltin) oxide), and trimethylsilylmethane.

Proposed Hydrolysis Pathway: (n-Bu)₃SnCH₂Si(CH₃)₃ + H₂O → (n-Bu)₃SnOH + CH₃Si(CH₃)₃

The resulting tributyltin hydroxide can further condense to form bis(tributyltin) oxide: 2 (n-Bu)₃SnOH → [(n-Bu)₃Sn]₂O + H₂O

The presence of these tin byproducts can complicate reaction workups and potentially interfere with catalytic cycles. Therefore, stringent exclusion of moisture is critical.

Oxidation

Organotin compounds can react with atmospheric oxygen, particularly in the presence of light or heat.[5] This oxidative degradation can lead to the formation of various organotin oxides and hydroxides, similar to the products of hydrolysis. The reaction with oxygen can be complex and may proceed through radical mechanisms. To prevent oxidation, it is essential to handle the compound under an inert atmosphere.

Photolytic Decomposition

Exposure to light, especially ultraviolet (UV) radiation, can promote the homolytic cleavage of the tin-carbon bond.[5][6][7] This process generates tributyltin radicals and trimethylsilylmethyl radicals, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Photodegradation is a significant concern for the long-term storage of this compound. Storing the reagent in amber or opaque containers is a crucial preventative measure.

Thermal Decomposition

While stable at room temperature, elevated temperatures can accelerate the decomposition of tributyl(trimethylsilylmethyl)tin. High temperatures can promote both homolytic cleavage of the tin-carbon bond and increase the rate of reaction with any residual moisture or oxygen. It is advisable to avoid exposing the compound to high temperatures for extended periods.

Recommended Storage and Handling Protocols

To ensure the longevity and reactivity of tributyl(trimethylsilylmethyl)tin, a multi-faceted approach to storage and handling is required, focusing on the exclusion of air, moisture, and light.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place.[8] Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes thermal degradation and reduces vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][9] | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |

| Container | Use a tightly sealed, amber glass bottle or a container made of an inert material.[1][2][8] | Protects from light-induced decomposition and prevents atmospheric contamination. |

| Location | Store in a well-ventilated, dry, and secure area away from strong oxidizing agents.[2] | Ensures safety and prevents reaction with incompatible materials. |

Handling Procedures

All manipulations involving tributyl(trimethylsilylmethyl)tin should be performed in a well-ventilated fume hood.[1][2] Adherence to strict air- and moisture-sensitive techniques is crucial.

Step-by-Step Protocol for Transferring the Reagent:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Inert Atmosphere: Purge the reaction vessel and transfer syringe with a dry, inert gas (argon or nitrogen).

-

Cannula Transfer: For transferring larger volumes, use a double-tipped needle (cannula) technique under a positive pressure of inert gas.

-

Syringe Transfer: For smaller volumes, use a gas-tight syringe.

-

Puncture the septum of the reagent bottle with the syringe needle.

-

Gently draw the desired volume of the liquid into the syringe.

-

Withdraw the syringe and immediately insert it into the reaction vessel, dispensing the reagent below the surface of the solvent if possible.

-

-

Sealing: After transfer, ensure the reagent bottle is securely sealed. It is good practice to wrap the cap and septum with Parafilm® to provide an additional barrier against atmospheric contamination.

Safety Precautions

Tributyl(trimethylsilylmethyl)tin is a toxic compound.[1][8] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[1][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, a face shield, and a lab coat.[2]

-

Ventilation: Work exclusively in a well-ventilated chemical fume hood.[1][2]

-

Exposure: Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Waste Disposal

All waste containing tributyl(trimethylsilylmethyl)tin, including contaminated consumables, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] It is recommended to quench any residual reagent with a suitable oxidizing agent, such as bleach, in a fume hood before disposal.

Conclusion

The chemical integrity of tributyl(trimethylsilylmethyl)tin is critical for its successful application in organic synthesis. By understanding its inherent sensitivities to moisture, air, light, and heat, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the longevity of the reagent and the reliability of their experimental results. A commitment to these best practices is not only a matter of scientific integrity but also of paramount importance for laboratory safety.

References

- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).

- Standard Operating Procedures - Del Valle Lab. (n.d.).

- Toxicity and speciation analysis of organotin compounds. (n.d.).

- Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20).

- Organotin chemistry - Wikipedia. (n.d.).

- Chapter 1 Organotin Chemistry - UM Students' Repository. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).

- Tributyltin compounds (EHC 116, 1990) - INCHEM. (n.d.).

- Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 4. rjpbcs.com [rjpbcs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. www2.mst.dk [www2.mst.dk]

- 7. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

A Comprehensive Technical Guide to the Safe Handling of Tributyl(trimethylsilylmethyl)tin

This guide provides an in-depth analysis of the safety protocols and handling precautions for tributyl(trimethylsilylmethyl)tin. As a member of the highly toxic organotin family, this compound demands meticulous handling and a thorough understanding of its potential hazards. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar reagents. The protocols and insights provided herein are synthesized from established safety data for organotin compounds to ensure a self-validating system of laboratory safety.

Introduction to Tributyl(trimethylsilylmethyl)tin and the Organotin Hazard Landscape

Tributyl(trimethylsilylmethyl)tin is an organometallic compound featuring a tin atom bonded to three butyl groups and a trimethylsilylmethyl group. While specific applications for this particular reagent are specialized, its chemical nature places it within the broader class of organotin compounds. These compounds are utilized as catalysts, PVC heat stabilizers, and potent biocides.[1][2] However, their utility is overshadowed by their significant toxicity.[1]

The biological activity and toxicity of organotin compounds are primarily determined by the organic groups attached to the tin atom.[1] The triorganotin compounds, such as those containing the tributyltin (TBT) moiety, are the most toxic class.[1][2] They are known neurotoxins, immunotoxins, and endocrine disruptors.[1] Therefore, despite the lack of exhaustive, specific toxicological data for tributyl(trimethylsilylmethyl)tin, the well-documented high toxicity of related tributyltin compounds necessitates that it be handled with the utmost caution.[3][4]

Hazard Identification and Analysis

Due to the limited availability of a specific Safety Data Sheet (SDS) for tributyl(trimethylsilylmethyl)tin, the following hazard assessment is a synthesis of data from closely related tributyltin compounds, such as tributyltin chloride and tributyl(trimethylsilylethynyl)tin. The tributyltin moiety is the primary driver of the toxicological profile.

Table 1: GHS Hazard Classification (Based on related Tributyltin Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5][6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[5][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[5][7][8] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5][7] |

Toxicological Profile

Organotin compounds are highly toxic through all routes of exposure: inhalation, ingestion, and dermal contact.[1][9]

-

Inhalation: Inhaling vapors or aerosols can cause respiratory tract irritation.[10] Systemic effects following inhalation can include damage to the central nervous system.[9]

-

Dermal Contact: Tributyltin compounds are readily absorbed through the skin and can cause severe skin irritation and even chemical burns in severe cases.[2][3][4] This route of exposure can lead to systemic toxicity.

-

Eye Contact: Direct contact causes serious eye irritation and potential burns.[5][9]

-

Ingestion: Ingestion is a route of high acute toxicity.[5][9]

-

Chronic Exposure: Prolonged or repeated exposure to tributyltin compounds is known to cause damage to the immune system, central nervous system, liver, and kidneys.[8][10][11] The critical effect of tributyltin compounds in animal studies is on the immune system.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive when handling potent toxins like tributyl(trimethylsilylmethyl)tin is to minimize exposure. This is achieved through a hierarchy of controls, where engineering controls are the first and most critical line of defense, supplemented by robust PPE.

Engineering Controls

-

Fume Hood: All handling of tributyl(trimethylsilylmethyl)tin, including weighing, transferring, and the setup of reactions, must be performed inside a certified chemical fume hood.[12] The sash should be kept as low as possible.[12]

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[13]

Caption: Workflow for a chemical spill response.

First-Aid Measures

Immediate action is critical in the event of an exposure.

-

Skin Contact: Immediately remove all contaminated clothing. [14]Flush the affected skin with copious amounts of water for at least 15 minutes. [9][14]Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [9][10]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. [10]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [13]Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. [13]Rinse the mouth with water. [6]Seek immediate medical attention. [10]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or chemical foam. [10]Do not use a solid stream of water, as it may scatter and spread the fire.

-

Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and tin oxides. [5][13]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][10]

Waste Disposal

Chemical waste from tributyl(trimethylsilylmethyl)tin must be handled as hazardous waste.

-

Collection: Collect all waste, including contaminated absorbents and rinsates, in a clearly labeled, sealed, and chemically compatible container. [9][15]* Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Incompatible Wastes: Never mix organotin waste with incompatible materials. For example, inorganic acid waste and organic waste should not be mixed. [16]* Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [5][6]The first rinse of any emptied container must also be collected as hazardous waste. [17]

Conclusion

Tributyl(trimethylsilylmethyl)tin, like all triorganotin compounds, is a highly hazardous material that poses significant health risks if not handled properly. Its toxicity profile demands a stringent adherence to a multi-layered safety approach encompassing robust engineering controls, appropriate personal protective equipment, and meticulous handling protocols. By understanding the causality behind these safety measures and preparing for potential emergencies, researchers can mitigate the risks and work safely with this valuable class of reagents.

References

- BenchChem. (n.d.). safety and handling precautions for organotin compounds.

- Del Valle Lab. (n.d.). Standard Operating Procedures.

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

- National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.

- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.

- Department of the Environment and Energy, Australian Government. (2022, June 30). Organo-tin compounds.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Tributyl(trimethylsilylethynyl)tin | 81353-38-0.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin.

- Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - Tributyl(trimethylsilylmethyl)tin.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-n-butyltin chloride.

- Wikipedia. (n.d.). Tributyltin.

- Fisher Scientific. (2014, September 11). SAFETY DATA SHEET - Tributyl(vinyl)tin.

- Biosynth. (n.d.). Tri-N-butyl(trimethylsilylmethyl)tin | 77425-85-5.

- American Elements. (n.d.). Tributyl(trimethylsilylethynyl)tin.

- Collaborative for Health & Environment. (n.d.). Tributyltin.

- EXTOXNET PIP. (n.d.). TRIBUTYLTIN (TBT).

- Mohammed, Y. A. E., Ibrahim, N. A. A., Eldin, E. A. A., Helmy, H. O. M., & Gad, M. A. A. (2023). An Overview on Toxicity of Tributyltin. International Journal of Clinical and Biomedical Sciences, 24(10), 1345-1349.

- Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.

- Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). Tributyltin compounds (TBT).

- Ereztech. (n.d.). Tributyl(trimethylsilylethynyl)tin.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-n-butyltin chloride.

- ChemicalBook. (2023, July 9). TRI-N-BUTYL(TRIMETHYLSILYLMETHYL)TIN | 77425-85-5.

- Environment Canada. (n.d.). A GUIDELINE ENVIRONMENTAL MANAGEMENT TIN STABILIZERS.

- University of Missouri. (2015, April). Chemical Waste Guide.

- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 3. healthandenvironment.org [healthandenvironment.org]

- 4. iscientific.org [iscientific.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Tributyltin - Wikipedia [en.wikipedia.org]

- 12. delvallelab.weebly.com [delvallelab.weebly.com]

- 13. fishersci.com [fishersci.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. canada.ca [canada.ca]

- 16. nri.tamu.edu [nri.tamu.edu]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

The Carbon-Tin Bond: A Linchpin in Modern Synthesis and Drug Discovery

An In-depth Technical Guide to the Reactivity and Application of Organostannanes

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular innovation. Among the vast toolkit of organometallic chemistry, organostannanes—compounds featuring a carbon-tin (C-Sn) bond—hold a place of distinction. Their unique combination of stability, functional group tolerance, and versatile reactivity has rendered them indispensable in the synthesis of complex natural products, advanced materials, and novel pharmaceutical agents.[1][2]

This guide provides a comprehensive exploration of the C-Sn bond's reactivity, moving beyond a simple catalog of reactions to delve into the mechanistic underpinnings and practical considerations that govern its utility. We will examine the fundamental properties of this bond, its cleavage under various conditions—palladium-catalyzed cross-couplings, radical transformations, and transmetalations—and its application in the stereocontrolled construction of intricate molecular architectures. Furthermore, we will address the practical challenges associated with organotin chemistry, namely toxicity and purification, and survey the burgeoning role of these compounds as therapeutic agents in their own right.

The Nature of the Carbon-Tin Bond: A Foundation for Reactivity

The utility of organostannanes is intrinsically linked to the properties of the C-Sn bond. It is a relatively weak, covalent, and largely nonpolar linkage. The length of the C-Sn bond is significantly longer than a C-C or C-Si bond, which contributes to its lower bond dissociation energy and, consequently, its higher reactivity.[3] This inherent weakness is the key to its synthetic utility, allowing for facile cleavage under specific, controlled conditions.

| Bond Type | Typical Bond Length (Å) |

| C-C | 1.54 |

| C-Si | 1.94 |

| C-Sn | 2.15 |

| Table 1: Comparison of Group 14 Element-Carbon Bond Lengths. The increasing bond length down the group correlates with decreased bond strength and increased reactivity.[3] |

The reactivity of the C-Sn bond is highly tunable based on the organic substituents attached to the tin atom. Electron-withdrawing groups on the carbon atom can alter the bond polarity and influence reaction rates. The number and nature of the non-transferable groups on the tin atom also play a crucial role, particularly in cross-coupling reactions. Typically, three "non-transferable" groups, often butyl or methyl, remain on the tin atom while the fourth, desired organic moiety is transferred. The migratory aptitude of these groups generally follows the order: alkynyl, vinyl, aryl > allyl, benzyl >> alkyl. This predictable selectivity is a cornerstone of the Stille coupling's reliability.[4]

Characterization Spotlight: 119Sn NMR Spectroscopy

A powerful tool for characterizing organostannanes is 119Sn Nuclear Magnetic Resonance (NMR) spectroscopy. Tin has three NMR-active spin-½ nuclei (115Sn, 117Sn, and 119Sn), with 119Sn being the most commonly observed due to its higher natural abundance and sensitivity.[5] The chemical shift range for 119Sn is vast, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment around the tin atom.[6] Coupling constants between tin and adjacent carbon (1JSn-C) or protons (2JSn-H) provide valuable structural information, helping to confirm the presence and nature of the C-Sn bond.[5][6]

Palladium-Catalyzed Cross-Coupling: The Stille Reaction

The Stille reaction is arguably the most prominent application of organostannanes, enabling the formation of C-C bonds between sp2-hybridized carbons (e.g., vinyl-vinyl, aryl-aryl, vinyl-aryl).[7] Its discovery and development have been pivotal in organic synthesis, offering a mild and highly versatile method that tolerates a wide array of functional groups, a significant advantage over more reactive organometallics like organolithiums or Grignards.[8][9][10]

The Catalytic Cycle: A Mechanistic Walkthrough

The mechanism of the Stille reaction has been studied extensively and proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][11]

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

-